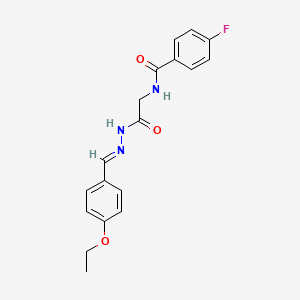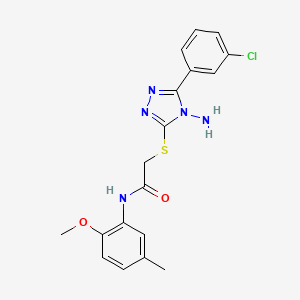![molecular formula C18H14INO3S B12005785 5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)
5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid is a chemical compound with the formula C18H12INO4S. It contains a naphthalene core with an attached sulfinic acid group and a carbamoyl moiety. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route starts with the reaction of naphthalene with iodine to form 4-iodonaphthalene. Subsequently, the carbamoylation of 4-iodonaphthalene using an appropriate amine source yields the desired compound. Detailed reaction conditions and reagents would need to be explored further in the literature.
Industrial Production: While industrial-scale production methods may not be widely documented, laboratory-scale syntheses provide valuable insights into the compound’s preparation.
Chemical Reactions Analysis
Reactivity: 5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid can participate in various reactions:
Oxidation: The sulfinic acid group can undergo oxidation to form the corresponding sulfonic acid.
Reduction: Reduction of the sulfinic acid group may yield the corresponding sulfide.
Substitution: The iodine atom can be substituted with other nucleophiles.
Iodine: Used for the initial iodination step.
Amine Sources: Necessary for carbamoylation.
Major Products: The major products depend on the specific reaction conditions and the substituents involved. Further research is needed to identify specific products.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its interactions with biomolecules.
Medicine: Potential pharmaceutical applications.
Industry: For specialized chemical processes.
Mechanism of Action
The exact mechanism by which 5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid exerts its effects remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, further exploration could reveal related structures and their unique features.
Properties
Molecular Formula |
C18H14INO3S |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
5-[2-(4-iodoanilino)-2-oxoethyl]naphthalene-1-sulfinic acid |
InChI |
InChI=1S/C18H14INO3S/c19-13-7-9-14(10-8-13)20-18(21)11-12-3-1-5-16-15(12)4-2-6-17(16)24(22)23/h1-10H,11H2,(H,20,21)(H,22,23) |
InChI Key |
QAHOENIAWVDYRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)S(=O)O)CC(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)


![2-Butyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005726.png)
![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)






